2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine atoms, a thioether linkage, and a quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the bromination of 3-methyl-4-oxo-3,4-dihydroquinazoline to introduce bromine atoms at the 6 and 8 positions. This is followed by the introduction of a thioether group through a nucleophilic substitution reaction with a suitable thiol reagent. The final step involves the acylation of the thioether intermediate to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or alkoxy-substituted quinazolinone derivatives.
Scientific Research Applications
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of other quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the thioether group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The quinazolinone core is known to interact with DNA and proteins, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-4(3H)-quinazolinone derivatives: These compounds share the quinazolinone core and bromine substitutions but differ in the functional groups attached.
Thioether-containing quinazolinones: Compounds with similar thioether linkages but different substituents on the quinazolinone core.
Uniqueness
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to the combination of bromine atoms, a thioether linkage, and an acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
2-((6,8-Dibromo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H8Br2N2O3S
- Molecular Weight : 392.06 g/mol
The presence of bromine and a quinazolinone core suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that compounds related to the quinazolinone structure often exhibit antimicrobial activity. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In a study evaluating the structure-activity relationship (SAR), modifications in the quinazolinone core were linked to enhanced antimicrobial potency .
Compound | Activity | MIC (µM) |
---|---|---|
This compound | Antimycobacterial | TBD |
Reference Compound (e.g., Isoniazid) | Antimycobacterial | 0.15 |
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, similar compounds have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies using cell lines such as HepG2 have shown that certain derivatives exhibit low cytotoxicity while maintaining biological activity. This balance is essential for therapeutic applications, particularly in cancer treatment where selectivity for cancer cells is desired .
Study 1: Antimycobacterial Activity
In a comparative study of various quinazolinone derivatives, this compound was tested against M. tuberculosis. The results indicated moderate activity with an MIC value that warranted further optimization through structural modifications .
Study 2: Aldose Reductase Inhibition
A related study focused on the inhibition of aldose reductase by structurally similar compounds. The findings suggested that modifications at specific positions on the quinazolinone core could enhance inhibitory potency and selectivity against aldose reductase compared to other enzymes like aldehyde reductase .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Binding to active sites of target enzymes.
- Cell Membrane Interaction : Disruption of bacterial cell membranes leading to cell death.
- Modulation of Signaling Pathways : Interference with cellular signaling pathways involved in proliferation and survival.
Properties
CAS No. |
886501-04-8 |
---|---|
Molecular Formula |
C11H8Br2N2O3S |
Molecular Weight |
408.07 g/mol |
IUPAC Name |
2-(6,8-dibromo-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H8Br2N2O3S/c1-15-10(18)6-2-5(12)3-7(13)9(6)14-11(15)19-4-8(16)17/h2-3H,4H2,1H3,(H,16,17) |
InChI Key |
NDQLDRGTCJCZLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)Br)Br)N=C1SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.